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Compound of Interest

Compound Name: A,17

Cat. No.: B571539 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for various in vivo animal

models used to investigate the function of A Disintegrin and Metalloproteinase 17 (ADAM17),

also known as TNF-α converting enzyme (TACE). These models are invaluable tools for

dissecting the physiological and pathological roles of ADAM17 in development, inflammation,

and cancer.

Application Notes
Constitutive ADAM17 Knockout Mice

Description: These mice have a complete and systemic deletion of the Adam17 gene.

Phenotype: Constitutive ablation of ADAM17 is perinatally lethal.[1][2] Pups are born with

open eyes and exhibit defects in heart valve development, which phenocopies the ablation of

the ADAM17 substrate Transforming Growth Factor-alpha (TGFα).[1] This lethality is

primarily attributed to impaired Epidermal Growth Factor Receptor (EGFR) signaling.[1][3]

Applications:

Studying the essential role of ADAM17 in embryonic and perinatal development.

Investigating the fundamental importance of ADAM17-mediated EGFR ligand shedding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b571539?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2916135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Limitations: The perinatal lethality precludes the study of ADAM17 function in adult animals

and in postnatal disease processes.

Hypomorphic ADAM17 Mice (ADAM17ex/ex)
Description: These mice carry a targeted mutation in the Adam17 gene, leading to a dramatic

reduction (approximately 95%) in ADAM17 expression across all tissues.[4] This model is

viable and fertile.[2][5][6]

Phenotype: ADAM17ex/ex mice display a range of defects resulting from compromised

shedding of ADAM17 substrates. These include eye, heart, and skin abnormalities due to

impaired EGFR signaling.[2][5][6] They also show compromised shedding of L-selectin and

TNFα.[2][6] Interestingly, while unchallenged intestines appear normal, these mice exhibit

increased susceptibility to dextran sulfate sodium (DSS)-induced colitis due to defective

epithelial regeneration.[2][5]

Applications:

Investigating the long-term consequences of reduced, but not absent, ADAM17 activity in

adult mice.

Modeling diseases where a partial loss of ADAM17 function is hypothesized to play a role.

Studying the roles of ADAM17 in inflammatory responses and tissue repair.

Limitations: The residual ADAM17 activity might mask some functions that require complete

ablation of the enzyme.

Conditional ADAM17 Knockout (cKO) Mice
Description: These models utilize the Cre-LoxP system to delete Adam17 in a tissue-specific

or cell-type-specific manner. This approach bypasses the perinatal lethality of the full

knockout.

Phenotypes and Applications:

Keratinocyte-specific cKO: Mice develop severe defects in epidermal barrier integrity

shortly after birth and chronic dermatitis in adulthood, highlighting the role of the
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ADAM17/EGFR axis in skin homeostasis.[1]

Chondrocyte-specific cKO: Leads to defects in endochondral ossification and retarded

growth of long bones.[1]

Myeloid cell-specific cKO: These mice are strongly protected from endotoxin shock

lethality, demonstrating the critical role of ADAM17 in myeloid cells for TNFα release

during sepsis.[1] They are also protected against rheumatoid arthritis to a similar extent as

TNF ablation.[1]

Intestinal Epithelial Cell (IEC)-specific cKO: These mice have a normal intestinal

architecture under baseline conditions but show altered responses in disease models.[7]

For instance, they are protected from total parenteral nutrition-induced mucosal atrophy.[7]

Endothelial cell-specific cKO: Deletion of ADAM17 in endothelial cells reduces vascular

permeability and leukocyte recruitment in models of acute lung injury.[1] In models of

diabetic nephropathy, these mice show protection against glomerular injury.[8]

Thymic Epithelial Cell (TEC)-specific cKO: Surprisingly, these mice show normal T cell

development, but reduced expression of the transcription factor Aire.[9]

Limitations: The choice of Cre driver is critical and may have off-target effects or incomplete

penetrance. The timing of gene deletion can also influence the observed phenotype.

Transgenic Mice with Truncated ADAM17 Cytoplasmic
Domain (Adam17Δcyto)

Description: These mice are generated using CRISPR-Cas9 to express an ADAM17 protein

that lacks the intracellular cytoplasmic domain.[10]

Phenotype: Adam17Δcyto mice exhibit a hypomorphic phenotype due to the destabilization

and reduced levels of the mutant protein.[10] This suggests that while the cytoplasmic

domain is not required for the catalytic activity of ADAM17, it is crucial for its stability in vivo.

[10]

Applications:
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Studying the in vivo role of the ADAM17 cytoplasmic domain in regulating protein stability,

trafficking, and interaction with other proteins.

Limitations: The hypomorphic nature of the phenotype can make it difficult to distinguish

between the effects of protein instability and the loss of specific functions of the cytoplasmic

tail.

Quantitative Data Summary
Animal Model

Key Quantitative
Finding(s)

Reference(s)

Hypomorphic (ADAM17ex/ex)
~5% residual ADAM17

expression in all tissues.
[4]

Complete abrogation of

soluble L-selectin and TNF

generation.

[2][6]

No significant difference in

basal soluble IL-6R plasma

levels compared to WT.

[11]

Myeloid cKO
Strong protection from

endotoxin shock lethality.
[1]

Adam17Δcyto

Strongly reduced levels of both

pro- and mature

ADAM17Δcyto protein after 4

hours of cycloheximide

treatment, unlike stable WT

ADAM17.

[10]

Cardiac Fibrosis Model

ADAM17-specific siRNA

reduced ADAM17 levels by

nearly 80% in mouse cardiac

fibroblasts.

[12]

Experimental Protocols
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Protocol 1: Induction of Experimental Colitis using
Dextran Sulfate Sodium (DSS) in ADAM17ex/ex Mice
This protocol is adapted from studies demonstrating the increased susceptibility of ADAM17

hypomorphic mice to intestinal inflammation.[2][5]

Objective: To induce acute colitis and evaluate the role of ADAM17 in intestinal inflammation

and regeneration.

Materials:

ADAM17ex/ex mice and wild-type (WT) littermate controls (8-12 weeks old).

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.

Sterile drinking water.

Animal balance.

Colonoscopy equipment for mice (optional).

Histology equipment (formalin, paraffin, slides, H&E staining reagents).

Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-phospho-STAT3).

Procedure:

Animal Acclimation: House mice under standard conditions with a 12-hour light-dark cycle

and provide food and water ad libitum for at least one week before the experiment.

Baseline Measurements: Record the initial body weight of all mice.

DSS Administration:

Prepare a 2% (w/v) solution of DSS in sterile drinking water. The concentration may need

optimization depending on the DSS batch and mouse strain.
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Replace the regular drinking water with the DSS solution for the experimental group for a

period of 5-7 days. The control group receives regular drinking water.

Daily Monitoring:

Monitor the mice daily for body weight loss, stool consistency, and presence of blood in

the feces (Disease Activity Index scoring).

Record daily water/DSS solution consumption.

Endpoint Analysis (Day 7-10):

Sacrifice the mice by an approved euthanasia method.

Dissect the entire colon from the cecum to the anus.

Measure the colon length.

Collect tissue samples for histology, protein, and RNA analysis.

For histology, fix a segment of the distal colon in 10% buffered formalin.[2]

Histological Analysis:

Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E)

to assess inflammation, ulceration, and tissue damage.

Proliferation and Signaling Analysis (Optional):

Inject mice with BrdU (5-bromo-2'-deoxyuridine) 2 hours before sacrifice to label

proliferating cells.

Perform immunohistochemistry on colon sections using antibodies against BrdU to assess

epithelial proliferation and anti-phospho-STAT3 to evaluate EGFR-downstream signaling.

[2]

Protocol 2: Analysis of ADAM17 Substrate Shedding
from Splenocytes
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This protocol is based on methods used to assess the shedding of ADAM17 substrates like L-

selectin from immune cells.[2][11]

Objective: To quantify the stimulated shedding of ADAM17 substrates from primary mouse

cells.

Materials:

Spleens from ADAM17ex/ex, conditional knockout, or WT mice.

RPMI-1640 medium.

Fetal Bovine Serum (FBS).

Phorbol 12-myristate 13-acetate (PMA).

FACS buffer (PBS, 1% BSA, 0.01% NaN3).

Fc block (anti-CD16/32 mAb).

Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-L-selectin/CD62L).

Flow cytometer.

Procedure:

Splenocyte Isolation:

Aseptically harvest spleens from mice.

Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell

strainer.

Lyse red blood cells using ACK lysis buffer.

Wash the cells with RPMI medium and resuspend to a concentration of 1 x 107 cells/mL.

Cell Stimulation:
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Plate the splenocytes in a 24-well plate.

Stimulate the cells with 100 nM PMA for 2 hours at 37°C to induce ADAM17-mediated

shedding.[2] Use an unstimulated control for comparison.

Flow Cytometry Staining:

After stimulation, harvest the cells and wash twice with cold FACS buffer.

Incubate the cells with Fc block for 10 minutes on ice to prevent non-specific antibody

binding.

Add fluorescently-conjugated antibodies against a T-cell marker (e.g., anti-CD4) and the

ADAM17 substrate of interest (e.g., anti-L-selectin).

Incubate for 30 minutes on ice in the dark.

Data Acquisition and Analysis:

Wash the cells twice with FACS buffer.

Resuspend the cells in 500 µL of FACS buffer.

Analyze the cells using a flow cytometer.

Gate on the T-cell population (CD4-positive cells) and measure the geometric mean

fluorescence intensity (gMFI) of L-selectin. A decrease in gMFI in stimulated cells

compared to unstimulated cells indicates shedding.
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Caption: ADAM17-mediated signaling pathways.
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Caption: Workflow for generating conditional knockout mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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